Cas no 149169-88-0 (4-(1H-imidazol-5-yl)benzaldehyde)
4-(1H-imidazol-5-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,4-(1H-imidazol-5-yl)-
- 4-(1H-Imidazol-4-yl)benzaldehyde
- 4-(1H-Imidazol-5-yl)benzaldehyde
- 4-imidazol-4-ylbenzaldehyde
- Benzaldehyde,4-(1H-imidazol-5-yl)
- 4-(2-Methyl-1H-imidazol-5-yl)benzaldehyde
- 4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde
- 149169-88-0
- DTXSID50595012
- SCHEMBL6198453
- 4-(1H-imidazol-4-yl)-benzaldehyde
- SCHEMBL15652252
- PXECRQWEELXIAG-UHFFFAOYSA-N
- EN300-745594
- J-400366
- Benzaldehyde, 4-(1H-imidazol-4-yl)-
- 4-(1H-imidazol-5-yl)benzaldehyde
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- MDL: MFCD08056284
- Inchi: 1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12)
- InChI Key: PXECRQWEELXIAG-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)C1=CN=CN1
Computed Properties
- Exact Mass: 172.06400
- Monoisotopic Mass: 172.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 1.2
Experimental Properties
- PSA: 45.75000
- LogP: 1.88920
4-(1H-imidazol-5-yl)benzaldehyde Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-imidazol-5-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081580-1g |
4-(1H-Imidazol-4-yl)benzaldehyde |
149169-88-0 | 95% | 1g |
7932CNY | 2021-05-07 | |
| Chemenu | CM505883-1g |
4-(1H-Imidazol-5-yl)benzaldehyde |
149169-88-0 | 98% | 1g |
$662 | 2023-01-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081580-1g |
4-(1H-Imidazol-4-yl)benzaldehyde |
149169-88-0 | 95% | 1g |
7932.0CNY | 2021-07-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-100MG |
4-(1H-imidazol-5-yl)benzaldehyde |
149169-88-0 | 95% | 100MG |
¥ 1,095.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-250MG |
4-(1H-imidazol-5-yl)benzaldehyde |
149169-88-0 | 95% | 250MG |
¥ 1,755.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-500MG |
4-(1H-imidazol-5-yl)benzaldehyde |
149169-88-0 | 95% | 500MG |
¥ 2,917.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-1G |
4-(1H-imidazol-5-yl)benzaldehyde |
149169-88-0 | 95% | 1g |
¥ 4,375.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-5G |
4-(1H-imidazol-5-yl)benzaldehyde |
149169-88-0 | 95% | 5g |
¥ 7,451.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-10G |
4-(1H-imidazol-5-yl)benzaldehyde |
149169-88-0 | 95% | 10g |
¥ 12,672.00 | 2023-04-03 | |
| Enamine | EN300-745594-0.05g |
4-(1H-imidazol-4-yl)benzaldehyde |
149169-88-0 | 0.05g |
$851.0 | 2023-05-24 |
4-(1H-imidazol-5-yl)benzaldehyde Suppliers
4-(1H-imidazol-5-yl)benzaldehyde Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(1H-imidazol-5-yl)benzaldehyde
4-(1H-Imidazol-5-yl)Benzaldehyde: A Comprehensive Overview
4-(1H-Imidazol-5-yl)benzaldehyde, also known by its CAS number 149169-88-0, is a fascinating compound with a unique structure and diverse applications. This compound is a derivative of benzaldehyde, featuring an imidazole ring attached at the 5-position. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, contributes significantly to the compound's chemical properties and reactivity. Recent studies have highlighted its potential in various fields, including drug discovery, material science, and sensor technology.
The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde involves a multi-step process that typically begins with the preparation of the imidazole ring. Researchers have explored various methods, including the traditional condensation reaction between ammonia and acetaldehyde, followed by subsequent modifications to introduce the benzaldehyde group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications.
The chemical properties of 4-(1H-imidazol-5-yl)benzaldehyde are largely influenced by its electronic structure. The conjugation between the aromatic benzene ring and the imidazole moiety results in enhanced stability and reactivity. This compound exhibits strong UV absorption properties, making it an ideal candidate for use in photovoltaic materials. Recent studies have demonstrated its ability to act as a photosensitizer in dye-sensitized solar cells (DSSCs), significantly improving their efficiency. The compound's ability to absorb light across a broad spectrum makes it particularly useful in this context.
In the field of drug discovery, 4-(1H-imidazol-5-yl)benzaldehyde has shown promise as a lead compound for developing new therapeutic agents. Its structural flexibility allows for easy modification, enabling researchers to explore its potential as an anti-inflammatory or anticancer agent. A recent study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a novel anti-inflammatory drug.
Beyond its chemical applications, 4-(1H-imidazol-5-yl)benzaldehyde has also found use in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Researchers have reported that incorporating this compound into OLED structures can enhance device performance by improving charge transport properties and emission efficiency.
The environmental impact of 4-(1H-imidazol-5-yl)benzaldehyde is another area of growing interest. While it is not classified as a hazardous chemical under current regulations, its potential environmental fate and toxicity need further investigation. Recent studies have focused on assessing its biodegradability and ecotoxicity to ensure sustainable use in industrial applications.
In conclusion, 4-(1H-imidazol-5-yl)benzaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties make it an attractive candidate for further research and development. As scientific advancements continue to uncover new uses for this compound, it holds great promise for contributing to innovative solutions in medicine, materials science, and beyond.
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